REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]1[C:11]([F:12])=[C:10]([F:13])[C:7]([CH2:8][OH:9])=[C:6]([F:14])[C:5]=1[F:15].N1C=CC=CC=1.[CH3:22][C:23]([CH3:33])=[CH:24][CH:25]1[CH:27]([C:28](Cl)=[O:29])[C:26]1([CH3:32])[CH3:31]>O1CCCC1>[CH3:22][C:23]([CH3:33])=[CH:24][CH:25]1[CH:27]([C:28]([O:9][CH2:8][C:7]2[C:6]([F:14])=[C:5]([F:15])[C:4]([CH2:3][O:2][CH3:1])=[C:11]([F:12])[C:10]=2[F:13])=[O:29])[C:26]1([CH3:32])[CH3:31]
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Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
CC(=CC1C(C1C(=O)Cl)(C)C)C
|
Name
|
ice water
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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COCC1=C(C(=C(CO)C(=C1F)F)F)F
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 8 hours at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
|
Details
|
extracted with 80 ml of ethyl acetate twice
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC1C(C1C(=O)OCC1=C(C(=C(C(=C1F)F)COC)F)F)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |